molecular formula C9H12N2O2 B1321233 2-叔丁基嘧啶-4-羧酸 CAS No. 847955-90-2

2-叔丁基嘧啶-4-羧酸

货号: B1321233
CAS 编号: 847955-90-2
分子量: 180.2 g/mol
InChI 键: SIIIVQRRLQDQJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Tert-butylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

糖基化和乙烯三氟甲基化

2,4,6-三叔丁基嘧啶(TTBP),是2-叔丁基嘧啶-4-羧酸的一种变体,在糖基化反应和乙烯三氟甲基化中被用作立体位阻碍碱。TTBP以其高效和经济性而闻名,成为这些化学过程中2,6-二叔丁基吡啶及其4-取代衍生物的可行替代品(Crich,Smith,Yao和Picione,2001)

质谱分析

叔丁基嘧啶,包括2-叔丁基嘧啶-4-羧酸等异构体,已经被广泛地使用质谱进行研究。这些研究侧重于这些化合物的电子碰撞诱导裂解,揭示了它们的分子结构和反应性的见解(Herbert, Evans, Larka, Bell, Philippides, & Beynon, 1983)

组胺H4受体配体合成

在药物化学中,2-叔丁基嘧啶-4-羧酸的衍生物已被合成为组胺H4受体的配体。这项研究为开发具有潜在抗炎和疼痛管理治疗应用的新化合物做出了贡献(Altenbach et al., 2008)

非亲核阻碍碱的合成

2,4-二叔丁基-5,6-二烷基嘧啶,与2-叔丁基嘧啶-4-羧酸相关,已被合成为非亲核阻碍碱的替代品。这些化合物在合成化学中非常有价值,因为它们能够作为立体位非亲核碱,在各种化学合成中发挥作用,包括乙烯三氟甲基的制备(Herrera-Fernández,Martínez‐Álvarez,Chioua,Chioua,Almy和Loaiza,2007)

羧酸的活化

使用叔丁基嘧啶对羧酸进行活化的研究已经导致了制备羧酸酐和酯的高效方法。这包括在三级胺的存在下使用二叔丁基碳酸酯,促进了各种酯的合成,包括N-保护氨基酸的酯(Pozdnev, 2009)

钌配合物的合成

2-叔丁基嘧啶-4-羧酸及其衍生物被用于合成钌配合物。这些配合物在光化学和电化学过程中具有潜在应用,如通过微波激活反应合成它们的研究所示(Rau et al., 2004)

安全和危害

The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name

2-tert-butylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIIVQRRLQDQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid (1.65 g, 6.37 mmol) and aqueous sodium hydroxide (1.0 N, 19.1 mL, 19.1 mmol) in methanol (100 ml) was treated with a catalytic amount of 10% palladium on carbon. The mixture was degassed under vacuum/nitrogen, then hydrogenated at 50 psi for 2 hours. The catalyst was removed by filtration, the methanol was removed under vacuum, and the aqueous was acidified by the addition of 1.0 N aqueous hydrochloric acid (40 mL). The resulting suspension was extracted with ethyl acetate (4×50 mL), the combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in-vacuo to yield 1.06 g of 2-tert-butylpyrimidine-4-carboxylic acid as a white powder. MS (ES+)=181 (M+H+).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation C1, Step 2: A mixture of 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid (1.65 g, 6.37 mmol) and aqueous sodium hydroxide (1.0 N, 19.1 mL, 19.1 mmol) in methanol (100 ml) was treated with a catalytic amount of 10% palladium on carbon. The mixture was degassed under vacuum/nitrogen, then hydrogenated at 50 psi for 2 hours. The catalyst was removed by filtration, the methanol was removed under vacuum, and the aqueous was acidified by the addition of 1.0 N aqueous hydrochloric acid (40 mL). The resulting suspension was extracted with ethyl acetate (4×50 mL), the combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in-vacuo to yield 1.06 g of 2-tert-butylpyrimidine-4-carboxylic acid as a white powder. MS (ES+)=181 (M+H+).
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
19.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。